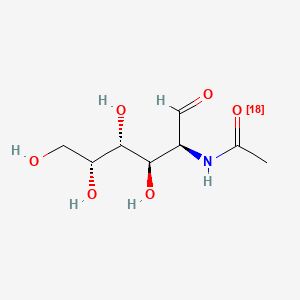
2-Acetamido-2-deoxy-D-talose-18O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-D-talose-18O is a derivative of D-talose, a rare aldohexose sugar. This compound is characterized by the presence of an acetamido group at the second carbon and the incorporation of the stable isotope oxygen-18. The modification with the acetamido group and the isotope labeling makes this compound valuable for various biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-talose-18O typically involves the following steps:
Starting Material: The synthesis begins with D-talose.
Acetamidation: The hydroxyl group at the second carbon of D-talose is replaced with an acetamido group. This can be achieved through the reaction with acetic anhydride in the presence of a base such as pyridine.
Isotope Labeling: The incorporation of oxygen-18 can be done by using labeled water (H2^18O) during the reaction process. This ensures that the oxygen-18 isotope is incorporated into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of labeled water and other reagents in bulk quantities is essential for the industrial-scale production of this compound.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-D-talose-18O can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and barium benzoate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as hydrochloric acid (HCl) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-acetamido-2-deoxy-D-talonic acid.
Reduction: Formation of 2-acetamido-2-deoxy-D-talitol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Acetamido-2-deoxy-D-talose-18O has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies due to the presence of the stable isotope oxygen-18.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Chemistry: Utilized in the study of reaction mechanisms and pathways involving acetamido sugars.
Industry: Employed in the synthesis of complex carbohydrates and glycoproteins.
作用机制
The mechanism of action of 2-Acetamido-2-deoxy-D-talose-18O involves its interaction with specific enzymes and metabolic pathways. The acetamido group allows the compound to participate in glycosylation reactions, while the oxygen-18 isotope serves as a tracer for studying these processes. The compound can target glycosyltransferases and other enzymes involved in carbohydrate metabolism.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar structure but with a glucose backbone.
2-Acetamido-2-deoxy-D-galactose: Similar structure but with a galactose backbone.
2-Acetamido-2-deoxy-D-mannose: Similar structure but with a mannose backbone.
Uniqueness
2-Acetamido-2-deoxy-D-talose-18O is unique due to the incorporation of the oxygen-18 isotope, which makes it particularly valuable for tracer studies and metabolic research. Its specific structure and labeling provide distinct advantages in studying biochemical pathways and reactions involving acetamido sugars.
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
223.21 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i12+2 |
InChI 键 |
MBLBDJOUHNCFQT-ZBBUFIKISA-N |
手性 SMILES |
CC(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


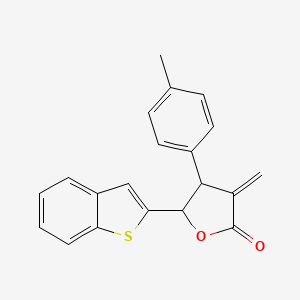
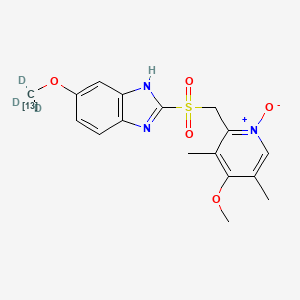

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)


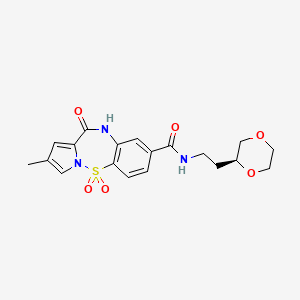
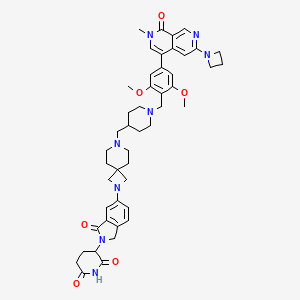
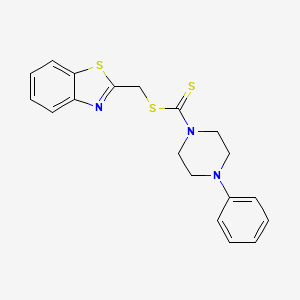
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
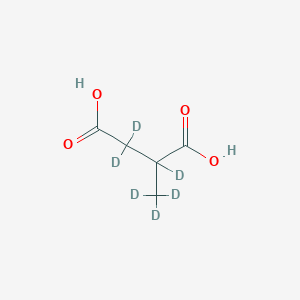
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)


